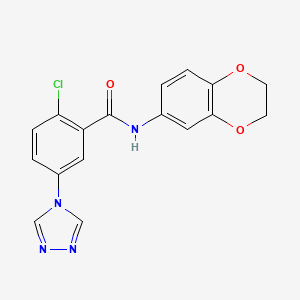![molecular formula C21H16ClN5O B3437054 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B3437054.png)
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
概要
説明
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with multiple functional groups, including a chloro group, a pyridinylmethyl group, and a triazolyl group
準備方法
The synthesis of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Formation of the Triazolyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The triazolyl group can participate in cyclization reactions, forming more complex ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use it to probe biological systems and understand the interactions between small molecules and biomolecules.
作用機序
The mechanism of action of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide: This compound has a similar structure but lacks the triazolyl group, which may result in different biological activities.
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the rest of the structure, leading to variations in their chemical and biological properties.
Imidazoles: Compounds containing the imidazole ring may have similar applications but differ in their core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O/c22-20-6-5-18(27-13-24-25-14-27)12-19(20)21(28)26-17-3-1-15(2-4-17)11-16-7-9-23-10-8-16/h1-10,12-14H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGNVDVLGOMBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3436980.png)
![N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3436988.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3436989.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B3436994.png)
![4-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B3437016.png)
![4-(4-acetyl-1-piperazinyl)-N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}aniline](/img/structure/B3437018.png)
![ETHYL 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE](/img/structure/B3437021.png)
![2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B3437026.png)
![2-(2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide](/img/structure/B3437033.png)
![3-bromo-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3437040.png)
![2-CHLORO-5-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B3437042.png)

![ethyl 5-methyl-4-(4-propylphenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437064.png)
![N~2~-(4-BROMO-2-METHYLPHENYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B3437089.png)
